molecular formula C12H12F4O3 B13461686 Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

Cat. No.: B13461686
M. Wt: 280.21 g/mol
InChI Key: PNPBWCUOGKZTTI-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethoxy)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C12H12F4O3/c1-11(2,3)19-10(17)8-6-7(4-5-9(8)13)18-12(14,15)16/h4-6H,1-3H3

InChI Key

PNPBWCUOGKZTTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F

Origin of Product

United States

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